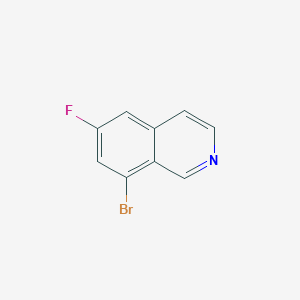

8-Bromo-6-fluoroisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZGXSHJAQARMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935199-41-9 | |

| Record name | 8-bromo-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 8 Bromo 6 Fluoroisoquinoline in Drug Discovery and Medicinal Chemistry

Utility as a Key Building Block in Pharmaceutical Synthesis

The chemical architecture of 8-Bromo-6-fluoroisoquinoline makes it an attractive starting material for the synthesis of more elaborate molecular structures with potential therapeutic applications. The presence of the bromine and fluorine atoms on the isoquinoline (B145761) core enhances its reactivity and allows for a variety of chemical modifications. evitachem.com

The bromine atom at the 8-position of the isoquinoline ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. bohrium.comgoogle.com These reactions can be employed to attach a wide range of substituents to the isoquinoline core, enabling the synthesis of a diverse library of compounds for biological screening. For instance, the Suzuki-Miyaura cross-coupling of a bromo-substituted quinoline (B57606) with a suitable boronic acid has been utilized in the synthesis of complex heterocyclic systems. mdpi.com

The reactivity of the bromine atom allows for its substitution with various functional groups, which is a key step in the elaboration of the isoquinoline scaffold into more complex, biologically active molecules. This strategic placement of a reactive halogen atom is a common and effective strategy in medicinal chemistry for the construction of novel drug candidates.

The isoquinoline nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. evitachem.com The rigid, bicyclic structure of isoquinoline provides a well-defined three-dimensional framework that can be appropriately decorated with functional groups to achieve specific interactions with proteins, enzymes, and receptors. The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, for example, is found in a number of natural products with significant anti-cancer activity. organic-chemistry.org

The unique substitution pattern of this compound can influence the conformational preferences and electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for a particular biological target. The fluorine atom, in particular, can modulate properties such as metabolic stability and membrane permeability, which are critical for the development of effective drug candidates.

Role in the Development of Isoquinoline-Based Ligands

The isoquinoline scaffold has been extensively utilized in the design and synthesis of ligands that can modulate the activity of various biological targets, including receptors and enzymes. The specific substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of these ligands.

The isoquinoline framework has been successfully employed as a scaffold for the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), which is a key target in HIV entry and cancer metastasis. nih.gov While specific examples utilizing this compound are not prevalent in the literature, the general strategy involves modifying the isoquinoline core to optimize interactions with the receptor.

In the realm of enzyme inhibition, isoquinoline derivatives have shown promise as inhibitors of Protein Arginine Methyltransferase 3 (PRMT3), an enzyme implicated in various diseases. researchgate.net Research on related substituted isoquinolines has provided insights into the structure-activity relationships for PRMT3 inhibition. For instance, the synthesis of various substituted 6-aminoisoquinolines has been a key strategy in the development of potent and selective PRMT3 inhibitors.

Furthermore, the isoquinoline scaffold is a key component of inhibitors for Protein Kinase B (PKB), also known as Akt, which is a critical node in cell signaling pathways that are often dysregulated in cancer. Specifically, isoquinoline-5-sulfonamide (B1244767) derivatives have been investigated as PKB inhibitors. nih.gov The strategic placement of substituents on the isoquinoline ring is crucial for achieving high potency and selectivity.

A study on pyrazolo[3,4-g]isoquinolines as kinase inhibitors revealed that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase, highlighting the significant impact of substitution patterns on biological activity. researchgate.net

| Compound Type | Target | Relevance |

| Isoquinoline Derivatives | CXCR4 | Antagonists with potential anti-HIV and anti-cancer activity. nih.gov |

| Substituted 6-Aminoisoquinolines | PRMT3 | Development of potent and selective inhibitors for various diseases. researchgate.net |

| Isoquinoline-5-sulfonamides | PKB/Akt | Potential anti-tumor agents by inhibiting key cell signaling pathways. nih.gov |

| 8-Bromopyrazolo[3,4-g]isoquinolines | Haspin Kinase | Demonstrates the influence of bromine substitution on kinase inhibition. researchgate.net |

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. nih.gov PROTACs are heterobifunctional molecules that consist of a "warhead" that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The isoquinoline scaffold has the potential to be incorporated into PROTAC design as either the warhead or as part of the E3 ligase ligand.

While specific PROTACs based on this compound have not been extensively reported, the versatility of the isoquinoline core makes it an attractive candidate for the development of novel degraders. The warhead component of a PROTAC can be derived from a known inhibitor of the target protein, and given the prevalence of isoquinoline-based inhibitors, it is conceivable that this scaffold could be adapted for PROTAC applications. bohrium.comresearchgate.net The development of novel E3 ligase ligands is an active area of research, and heterocyclic scaffolds like isoquinoline could be explored for this purpose. nih.govbldpharm.com

Exploration in Agrochemical and Material Science Research (as a broader isoquinoline derivative)

Beyond pharmaceuticals, isoquinoline derivatives have found applications in other areas of chemical research, including agrochemicals and material science. The introduction of halogen atoms into organic molecules is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. nih.gov Halogenated organic compounds are widely used as building blocks for the synthesis of insecticides. researchgate.net Given that isoquinolines are used in the manufacture of insecticides and fungicides, halogenated derivatives such as this compound could be investigated for potential agrochemical applications. wikipedia.org

In the field of material science, the fluorescent properties of certain isoquinoline derivatives make them interesting candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov The specific electronic properties conferred by the bromo and fluoro substituents on the isoquinoline ring could be exploited to create novel materials with desirable photophysical characteristics.

Spectroscopic Characterization Techniques Applied to 8 Bromo 6 Fluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 8-Bromo-6-fluoroisoquinoline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The isoquinoline (B145761) ring system gives rise to a set of distinct signals for the protons at positions 1, 3, 4, 5, and 7.

The expected ¹H NMR spectrum would show signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C1 is often the most deshielded due to its proximity to the nitrogen atom. The protons on the fluorinated and brominated ring will be influenced by the electronegativity of the halogen substituents. The fluorine atom at C6 will cause through-space and through-bond coupling to nearby protons, particularly H-5 and H-7, resulting in doublet or doublet of doublets splitting patterns. Similarly, the bromine atom at C8 will influence the chemical shift of the adjacent H-7.

Illustrative ¹H NMR Data for this compound:

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| H-1 | 9.0 - 9.2 | s | - |

| H-3 | 8.4 - 8.6 | d | 5.0 - 6.0 |

| H-4 | 7.7 - 7.9 | d | 5.0 - 6.0 |

| H-5 | 7.8 - 8.0 | d | ~9.0 (³JHF) |

| H-7 | 8.0 - 8.2 | d | ~6.0 (⁴JHF) |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms.

The carbon atoms of the isoquinoline ring will appear in the aromatic region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the electronegative fluorine (C-6) will exhibit a large C-F coupling constant, which can be a key diagnostic feature. The carbon atom bearing the bromine (C-8) will also have a characteristic chemical shift, generally appearing at a lower field than a corresponding unsubstituted carbon.

Illustrative ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (¹JCF, Hz) (Predicted) |

| C-1 | ~152 | - |

| C-3 | ~144 | - |

| C-4 | ~122 | - |

| C-4a | ~136 | - |

| C-5 | ~115 | ~20-25 (²JCF) |

| C-6 | ~160 | ~240-260 (¹JCF) |

| C-7 | ~118 | ~5-10 (³JCF) |

| C-8 | ~120 | ~2-5 (³JCF) |

| C-8a | ~130 | - |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F is a 100% abundant, spin-1/2 nucleus, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this fluorine atom will be characteristic of an aryl fluoride. Furthermore, this signal will be split by coupling to the adjacent protons (H-5 and H-7), providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₅BrFN), HRMS would be used to confirm the molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Illustrative HRMS Data for this compound:

| Ion | Calculated m/z |

| [C₉H₅⁷⁹BrFN]⁺ | 224.9589 |

| [C₉H₅⁸¹BrFN]⁺ | 226.9569 |

Note: This data is calculated based on the known isotopic masses.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of bromine, fluorine, or HCN, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the isoquinoline ring system.

C-F stretching: A strong absorption band in the 1250-1000 cm⁻¹ region.

C-Br stretching: An absorption in the lower frequency region, typically below 800 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Illustrative IR Data for this compound:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C=C/C=N stretch (ring) | 1620-1450 | Medium-Strong |

| C-F stretch | 1250-1150 | Strong |

| C-Br stretch | 750-650 | Medium |

Note: The data in this table is illustrative and based on general principles of IR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 8-Bromo-6-fluoroisoquinoline and its derivatives is poised to move beyond traditional methods, which often involve harsh conditions, toxic reagents, and poor atom economy. rsc.org The principles of green chemistry are guiding the development of new synthetic pathways that are both environmentally benign and more efficient. rsc.orgtandfonline.com

Future research will likely focus on several key areas:

Transition-Metal-Catalyzed C-H Activation: Modern catalytic methods represent a significant leap forward in isoquinoline (B145761) synthesis. ijpsjournal.com Techniques involving rhodium(III), ruthenium(II), and cobalt(III) catalysts enable the direct functionalization of C-H bonds, offering a more atom-economical and step-efficient alternative to classical multi-step procedures like the Bischler–Napieralski or Pomeranz–Fritsch reactions. acs.orgorganic-chemistry.orgacs.org The application of these C-H activation/annulation strategies to precursors of this compound could drastically improve synthetic efficiency. nih.gov

Photoredox Catalysis: Visible-light-induced photocatalysis is another promising green methodology. rsc.org This approach allows for the construction of the isoquinoline core under mild, metal-free conditions, often using readily available organic dyes as photocatalysts and producing minimal waste. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. rsc.org These techniques are highly adaptable for the synthesis of heterocyclic compounds, including functionalized isoquinolines.

The goal is to develop scalable, cost-effective, and sustainable protocols that minimize the environmental footprint while providing reliable access to this compound for further research and development. researchgate.net

Expansion of Medicinal Chemistry Applications to New Therapeutic Areas

While isoquinoline derivatives are well-established in various therapeutic contexts, including cancer and microbial infections, the unique halogenation pattern of this compound opens the door to novel applications. nih.govwisdomlib.org Research is beginning to explore its potential beyond its initial focus.

Neurodegenerative Diseases: The isoquinoline scaffold is a recognized neuroactive motif. mdpi.com Numerous isoquinoline alkaloids have demonstrated neuroprotective effects, suggesting their potential in treating conditions like Parkinson's and Alzheimer's disease. nih.govmdpi.comresearchgate.net Future research could investigate whether this compound or its analogues can modulate pathways implicated in neurodegeneration, such as inhibiting monoamine oxidase or acetylcholinesterase, or mitigating oxidative stress and neuroinflammation. mdpi.comresearchgate.net The structural similarity of some isoquinolines to neurotoxins like MPP+ has prompted research into their role and potential therapeutic intervention in Parkinson's disease. nih.gov

Antiviral Agents: The isoquinoline core is present in many compounds with demonstrated antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses. mdpi.comnih.govmdpi.com The mechanism of action often involves the inhibition of key viral enzymes, such as polymerases, or interference with viral entry and replication pathways. mdpi.comnih.gov Given the urgent need for new antiviral therapies, exploring the efficacy of this compound against various viral pathogens is a logical and promising direction for future medicinal chemistry studies. nih.gov

Advanced Spectroscopic and Computational Studies for Structure-Activity Relationship Elucidation

A deep understanding of the structure-activity relationship (SAR) is critical for optimizing lead compounds and designing more potent and selective drugs. Future research on this compound will heavily rely on a synergistic combination of advanced analytical and computational techniques.

Advanced Spectroscopic Techniques: The presence of a fluorine atom in the molecule makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. rsc.org Advanced 1D and 2D NMR methods can provide detailed insights into the molecule's structure, conformation, and interactions with biological targets. nih.govipb.pt ¹⁹F NMR is particularly sensitive to the local electronic environment, allowing researchers to probe binding events and conformational changes with high precision, even in complex biological mixtures. researchgate.net X-ray crystallography will also be invaluable for obtaining precise three-dimensional structural data of the compound and its complexes with target proteins, providing a definitive blueprint for understanding molecular interactions.

Computational and In Silico Modeling: Computational chemistry offers powerful tools to predict and explain the biological activity of molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. japsonline.comnih.gov These models help identify which structural features, such as the position and nature of substituents, are crucial for potency and can guide the design of new, more effective analogues. japsonline.comnih.gov

Molecular Docking and Dynamics: In silico molecular docking studies can predict how this compound binds to the active site of a target protein, such as a kinase or viral polymerase. mdpi.com Subsequent molecular dynamics simulations can then be used to analyze the stability of this binding and reveal key interactions, providing a dynamic view of the compound's mechanism of action at an atomic level. nih.gov

By integrating these advanced spectroscopic and computational methods, researchers can efficiently elucidate the SAR of the this compound scaffold, accelerating the journey from a promising lead compound to a potential clinical candidate.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-6-fluoroisoquinoline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination and fluorination of isoquinoline precursors. For example, regioselective bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–5°C) in a solvent like DMF . Fluorination at the 6-position may require halogen-exchange reactions with fluorinating agents such as KF or Selectfluor®. Purity optimization (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : and NMR confirm regiochemistry and fluorine incorporation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHBrFN, theoretical MW: 226.0 g/mol) .

- Melting point analysis : Compare observed mp (e.g., 83–87°C for analogous brominated isoquinolines) to literature values .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.

- Waste disposal: Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (e.g., Pd-catalyzed vs. ligand-free conditions) may arise from:

- Substrate purity : Impurities like residual halides can inhibit catalysis; verify via HPLC .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethers to optimize electron-deficient aryl bromide reactivity.

- Catalyst screening : Compare Pd(PPh), PdCl(dppf), and XPhos ligands for steric/electronic tuning . Document reaction conditions meticulously to enable reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs (e.g., 6-chloro, 8-methyl) to assess electronic effects on biological targets .

- Functional group addition : Introduce substituents (e.g., amines, esters) via nucleophilic aromatic substitution or metal-catalyzed coupling .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density maps and correlate with experimental IC values in enzyme assays .

Q. How should researchers design experiments to assess the environmental impact of this compound?

Methodological Answer:

- Biodegradation studies : Incubate the compound with soil microcosms and monitor degradation via LC-MS over 14–28 days.

- Toxicity assays : Use Daphnia magna or algae models (OECD guidelines) to determine EC values .

- Leaching potential : Measure logP (octanol-water partition coefficient) to predict environmental mobility .

Key Methodological Recommendations

- Reproducibility : Archive detailed synthetic protocols (e.g., solvent grades, catalyst batches) in supplementary materials .

- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .

- Ethical compliance : Align toxicity studies with OECD guidelines to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.